(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique structure and properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate typically involves multiple steps, including the protection of amino groups, coupling reactions, and deprotection steps. One common method involves the use of tert-butyl carbamate as a starting material, which undergoes palladium-catalyzed cross-coupling reactions with various aryl halides .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen peroxide, and sodium borohydride. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxo derivatives, while reduction reactions may produce amino derivatives .
Scientific Research Applications
(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate has numerous applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of (S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. Additionally, it may modulate signaling pathways by interacting with receptors and altering downstream effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl carbamate: Known for its use in palladium-catalyzed synthesis of N-Boc-protected anilines.
tert-Butyl (1-amino-1-oxopropan-2-yl)carbamate: Utilized in various synthetic applications and studied for its biological activity.
Uniqueness
(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate is unique due to its specific structure, which allows for diverse chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and its potential therapeutic applications set it apart from similar compounds .
Biological Activity
(S)-Benzyl (2-((1-amino-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate, with CAS number 50444-54-7, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C₁₄H₁₉N₃O₄
- Molecular Weight : 293.32 g/mol
- Density : 1.216 g/cm³
- Boiling Point : 592.2°C at 760 mmHg
- Flash Point : 312°C
(S)-Benzyl carbamate derivatives have been studied for their ability to interact with various biological targets. The compound is believed to act primarily through inhibition of specific enzymes, potentially affecting cellular signaling pathways.
In Vitro Studies
Research has shown that (S)-Benzyl carbamate exhibits inhibitory activity against certain phospholipases, which are critical in various cellular processes including proliferation and apoptosis. For instance, a study highlighted its effect on phospholipase D (PLD) isoforms, indicating that it can selectively inhibit PLD2, leading to reduced cell growth in specific cancer cell lines such as MDA-MB-231 .
Cytotoxicity and Cell Proliferation
In cellular assays, (S)-Benzyl carbamate demonstrated a dose-dependent reduction in cell viability under serum-free conditions. This suggests that the compound may induce apoptosis through mechanisms involving caspase activation, further implicating its role in cancer treatment strategies .
Study on Cancer Cell Lines
A notable investigation involved treating MDA-MB-231 breast cancer cells with varying concentrations of (S)-Benzyl carbamate. Results indicated significant cytotoxic effects at doses of 5 µM and 10 µM, with enhanced apoptosis markers observed when compared to controls .
Concentration (µM) | Cell Viability (%) | Apoptosis Marker (Caspase 3/7 Activity) |
---|---|---|
0 | 100 | Baseline |
5 | 75 | Increased |
10 | 50 | Significant increase |
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for (S)-Benzyl carbamate remains limited, it is crucial to consider its absorption, distribution, metabolism, and excretion (ADME) properties in future studies. Toxicological assessments also need to be conducted to evaluate safety profiles in vivo.
Properties
Molecular Formula |
C13H17N3O4 |
---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
benzyl N-[2-[[(2S)-1-amino-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C13H17N3O4/c1-9(12(14)18)16-11(17)7-15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H2,14,18)(H,15,19)(H,16,17)/t9-/m0/s1 |
InChI Key |
ZUUYPZVICLRSKZ-VIFPVBQESA-N |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)N)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.